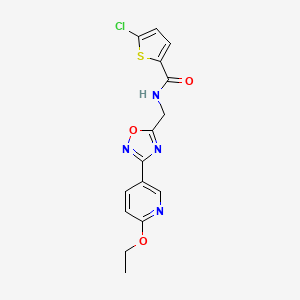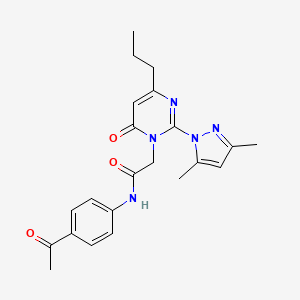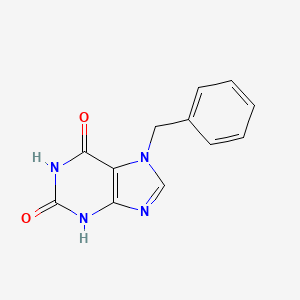![molecular formula C13H11ClO3S B2681113 [2-(4-Methylphenoxy)phenyl]sulfonyl chloride CAS No. 206262-15-9](/img/structure/B2681113.png)
[2-(4-Methylphenoxy)phenyl]sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methylphenoxy)phenyl]sulfonyl chloride: is a chemical compound with the molecular formula C13H11ClO3S and a molecular weight of 282.75 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenoxy)phenyl]sulfonyl chloride typically involves the reaction of 2-(4-Methylphenoxy)phenol with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine , to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [2-(4-Methylphenoxy)phenyl]sulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Synthesis of Sulfonamides: [2-(4-Methylphenoxy)phenyl]sulfonyl chloride is used as a reagent in the synthesis of various sulfonamides, which are important intermediates in organic synthesis.
Biology and Medicine:
Proteomics Research: The compound is used in proteomics research for the modification of proteins and peptides.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of [2-(4-Methylphenoxy)phenyl]sulfonyl chloride involves the formation of a sulfonyl intermediate during nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and readily forms covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products .
Comparaison Avec Des Composés Similaires
- [2-(4-Methoxyphenoxy)phenyl]sulfonyl chloride
- [2-(4-Chlorophenoxy)phenyl]sulfonyl chloride
Comparison:
- Reactivity: [2-(4-Methylphenoxy)phenyl]sulfonyl chloride is more reactive compared to its methoxy and chloro analogs due to the electron-donating effect of the methyl group, which enhances the nucleophilicity of the phenoxy group .
- Applications: While all three compounds are used in similar applications, this compound is preferred in reactions requiring higher reactivity .
Propriétés
IUPAC Name |
2-(4-methylphenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-6-8-11(9-7-10)17-12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHZJYGOAUUJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E)-1-benzyl-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2681030.png)
![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2681031.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide](/img/structure/B2681032.png)
![N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2681033.png)
![6,7-dichloro-4-(4-chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2681034.png)

![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)


![(2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide](/img/structure/B2681044.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)

![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)

